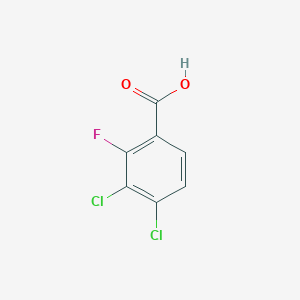

3,4-Dichloro-2-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDZSXDWETXHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dichloro 2 Fluorobenzoic Acid and Its Derivatives

Targeted Synthesis of the 3,4-Dichloro-2-fluorobenzoic Acid Scaffold

The construction of the this compound framework requires precise control over the introduction of multiple substituents onto the benzene (B151609) ring. Methodologies range from late-stage functionalization of a pre-formed benzoic acid to building the molecule from more fundamental precursors.

Palladium-Catalyzed Cross-Coupling Reactions and Their Analogous Applications

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often with high selectivity. While direct synthesis of this compound via a single palladium-catalyzed step is not commonly documented, analogous applications on benzoic acids and related aromatic systems provide a strategic blueprint.

Palladium(II) catalysts, for example, can facilitate the direct functionalization of C-H bonds ortho to a carboxylic acid directing group. researchgate.net This strategy allows for the introduction of various substituents, including alkyl and aryl groups, onto the aromatic ring. researchgate.netacs.org Although primarily demonstrated for arylation and alkylation, the principles of carboxylate-directed C-H activation could theoretically be adapted for targeted halogenation. researchgate.net Furthermore, palladium catalysts are instrumental in constructing complex heterocyclic systems from thiobenzanilides through a process of C-H functionalization and intramolecular C-S bond formation, demonstrating the versatility of this catalytic approach. acs.orgacs.org

The general mechanism for such transformations often involves the formation of a cyclic palladium intermediate, stabilized by the carboxylate group, which then enables the selective activation of a specific C-H bond. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions on Aromatic Acids

| Catalyst System | Substrate Type | Transformation | Application Relevance |

|---|---|---|---|

| Pd(OAc)₂ / K₂HPO₄ | Benzoic Acids | ortho-Alkylation | Demonstrates carboxyl-directed C-H activation. researchgate.net |

| Pd(II) / Cu(I) / Bu₄NBr | Thiobenzanilides | Intramolecular C-S Bond Formation | Shows potential for forming complex structures from acid derivatives. acs.orgacs.org |

Strategic Halogenation and Functionalization Pathways on Aromatic Systems

Strategic halogenation is a cornerstone of synthesizing poly-substituted aromatic compounds. The synthesis of molecules like this compound often relies on the stepwise introduction of halogen atoms, where the directing effects of existing substituents are carefully managed.

A common approach involves starting with a precursor that already contains some of the required halogens. For instance, a synthesis for the related 2,4-dichloro-3,5-difluorobenzoic acid begins with 4-chloro-3,5-difluorobenzonitrile. researchgate.net This precursor undergoes a sequence of nitration, reduction, diazotization, and chlorination to introduce the second chlorine atom and convert the nitrile group to a carboxylic acid. researchgate.net Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid can be synthesized from 2,4-difluoro-3-chlorobenzoic acid through steps including nitration and esterification. semanticscholar.org

These pathways underscore a key principle in multi-substituted aromatic synthesis: the order of reactions is critical. lumenlearning.com The electron-withdrawing or -donating properties of the substituents dictate the position of subsequent electrophilic aromatic substitution reactions. lumenlearning.com

Multi-Step Synthesis Approaches for Substituted Benzoic Acids from Precursors

Multi-step synthesis provides a highly versatile and controllable route to complex molecules like this compound, often starting from commercially available materials. flinders.edu.au These sequences frequently involve the transformation of one functional group into another to facilitate the introduction of the desired substituents in the correct positions.

A representative strategy for preparing substituted halo-benzoic acids involves a sequence of reactions such as nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent Sandmeyer reaction to introduce a halogen or cyano group. researchgate.netresearchgate.netgoogle.com The cyano group can then be hydrolyzed to yield the target carboxylic acid. researchgate.netgoogle.com For example, 3-amino-2,4-dichloro-5-fluorobenzoic acid is converted into 3-cyano-2,4-dichloro-5-fluorobenzoic acid via diazotization followed by a reaction with cyanide salts. google.com

Another powerful technique is the Balz-Schiemann reaction, which is used to introduce fluorine. orgsyn.org This involves the thermal decomposition of a diazonium fluoborate salt, prepared from the corresponding aniline (B41778) derivative. orgsyn.org The synthesis of p-fluorobenzoic acid, for instance, can be achieved by diazotizing ethyl p-aminobenzoate in the presence of fluoboric acid, followed by thermal decomposition and subsequent hydrolysis of the ester. orgsyn.org

These multi-step approaches, while sometimes lengthy, offer the advantage of building molecular complexity in a predictable manner, allowing for the synthesis of specific isomers that might be inaccessible through direct halogenation. lumenlearning.com

Derivatization Chemistry of the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a versatile functional handle that allows for the synthesis of a wide array of derivatives, including esters, amides, and hydrazides. These derivatives often serve as key intermediates for constructing more complex molecules or as the final target compounds in drug discovery programs.

Esterification Reactions for Methyl Ester Synthesis

Esterification is one of the most fundamental transformations of carboxylic acids. The conversion of this compound to its methyl ester, methyl 3,4-dichloro-2-fluorobenzoate, enhances its utility in subsequent reactions, such as cross-coupling or reduction, and can be necessary for analytical methods like GC-MS. rsc.org

Various methods are available for the esterification of fluorinated aromatic carboxylic acids. rsc.org

Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. mdpi.com

Solid Acid Catalysis: Heterogeneous catalysts, such as titanium-zirconium solid acids, offer a more environmentally friendly alternative to traditional mineral acids. mdpi.com These catalysts are recoverable and can be reused, simplifying product purification. mdpi.com A study on various benzoic acids demonstrated high yields using a Zr/Ti solid acid catalyst with methanol. mdpi.com

Derivatizing Agents: Reagents like BF₃·MeOH complex are effective for methyl esterification, particularly for analytical purposes. rsc.orgresearchgate.net Recent research has shown that metal-organic frameworks such as UiO-66-NH₂ can also serve as efficient heterogeneous catalysts for this transformation, significantly reducing reaction times compared to traditional methods. rsc.orgresearchgate.net

Table 2: Comparison of Methyl Esterification Methods for Aromatic Carboxylic Acids

| Method | Reagents/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Low cost, simple procedure. mdpi.com | Catalyst is not recoverable, generates acidic waste. mdpi.com |

| Solid Acid Catalysis | Methanol, Zr/Ti Solid Acid | Catalyst is reusable, environmentally benign. mdpi.com | May require higher temperatures. |

Amidation and Hydrazide Formation for Novel Intermediates

Amides and hydrazides derived from this compound are valuable intermediates for synthesizing biologically active compounds.

Amidation: The direct formation of an amide bond from a carboxylic acid and an amine requires the use of a coupling agent to activate the carboxyl group. lookchemmall.comdntb.gov.ua A variety of modern reagents have been developed to facilitate this transformation under mild conditions, minimizing waste and side reactions. dntb.gov.ua For instance, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an effective coupling agent for the amidation of various carboxylic acids with both aliphatic and aromatic amines in good to excellent yields. lookchemmall.com Another approach uses silane-based reagents, such as dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) in combination with imidazole, to mediate the amidation of unprotected amino acids, showcasing a streamlined synthetic process. organic-chemistry.orgresearchgate.net

Hydrazide Formation: Hydrazides are typically synthesized in a two-step process. First, the carboxylic acid is converted to an ester, commonly a methyl or ethyl ester. researchgate.netresearchgate.net This ester is then treated with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) in a suitable solvent like methanol or ethanol (B145695) to yield the corresponding acid hydrazide. researchgate.netresearchgate.netnih.govnih.gov This straightforward and often high-yielding reaction produces the versatile hydrazide intermediate, which can be further reacted with aldehydes or ketones to form hydrazones, a class of compounds with significant biological activities. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 3,4-dichloro-2-fluorobenzoate |

| 2,4-dichloro-3,5-difluorobenzoic acid |

| 4-chloro-3,5-difluorobenzonitrile |

| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid |

| 2,4-difluoro-3-chlorobenzoic acid |

| 3-amino-2,4-dichloro-5-fluorobenzoic acid |

| 3-cyano-2,4-dichloro-5-fluorobenzoic acid |

| p-fluorobenzoic acid |

| Ethyl p-aminobenzoate |

| Thiobenzanilides |

| (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester |

| Dichloro(methyl)(3,3,3-trifluoropropyl)silane |

| Imidazole |

Emerging Synthetic Techniques for Enhanced Efficiency

Continuous-Flow Synthesis Applications for Halogenated Aromatic Acids

The synthesis of halogenated aromatic acids, including complex structures like this compound, is increasingly benefiting from the adoption of continuous-flow chemistry. researchgate.net This technology offers significant advantages over traditional batch processing, particularly in managing the challenges associated with halogenation reactions. softecks.inmt.com Flow chemistry's inherent design, which involves pumping reactants through a network of tubes or microreactors, allows for superior control over critical reaction parameters such as temperature, pressure, and mixing. mt.comnih.gov

One of the primary drivers for applying continuous-flow techniques to halogenated compounds is the enhanced safety profile. mt.comstolichem.com Halogenations are often highly exothermic and rapid reactions, which can lead to thermal runaways and the formation of undesirable byproducts in large-scale batch reactors. softecks.inresearchgate.netrsc.org In a continuous-flow setup, the small reactor volume ensures rapid and efficient heat dissipation, mitigating these risks and preventing the formation of hotspots. stolichem.comresearchgate.net This precise temperature control is crucial for achieving high selectivity in the synthesis of multi-halogenated aromatics, where regioselectivity is a significant challenge. softecks.inrsc.org

Furthermore, continuous-flow systems excel in handling reactions that involve toxic or hazardous reagents, such as elemental halogens (e.g., Cl₂) or hydrogen halides (HX). softecks.inrsc.orgrsc.org The enclosed nature of the reactor minimizes operator exposure, and hazardous intermediates can be generated and consumed in situ, avoiding their accumulation in large quantities. softecks.in The enhanced mass transfer in flow reactors is particularly beneficial for gas-liquid reactions, leading to improved efficiency and selectivity. softecks.inrsc.org

The scalability of processes is another key advantage. Instead of redesigning large reactors, scaling up in a flow system can often be achieved by simply extending the operation time or by running multiple reactors in parallel—a concept known as "scaling out". stolichem.com This approach bypasses many of the complex challenges associated with traditional scale-up. stolichem.com While direct, publicly documented continuous-flow synthesis of this compound is not widespread, the principles are demonstrated in the synthesis of other complex halogenated molecules and active pharmaceutical ingredients (APIs). nih.gov For instance, packed-bed reactors with immobilized catalysts have been successfully used for selective reductions in the presence of halogens on an aromatic ring, a common step in the synthesis of such compounds. nih.gov

The table below illustrates typical parameters from continuous-flow processes involving halogenated aromatic compounds, showcasing the efficiency and control achievable with this technology.

| Target Compound/Intermediate | Reaction Type | Residence Time | Temperature (°C) | Pressure | Throughput/Yield |

| Building Block for Crizotinib | Selective Nitro-Reduction | 6 seconds | 25 | 30 psi | 1 kg of starting material converted |

| Rolipram Intermediate | Nitro-Aldol Condensation | Not specified | Not specified | Not specified | 997.8 mg / 24 h (50% yield) |

| Tamoxifen Intermediate | Grignard Addition | Not specified | Not specified | Not specified | 40 g in 6 h (97% yield) |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

Vibrational Spectroscopy Analysis of 3,4-Dichloro-2-fluorobenzoic Acid

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. Each functional group and bond within this compound vibrates at a characteristic frequency, providing a unique spectral fingerprint.

While specific, dedicated spectroscopic studies on this compound are not widely available in the public domain, analysis can be informed by established data on closely related compounds, such as 3,4-dichlorobenzoic acid and other fluorinated benzoic acids.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For this compound, key vibrational modes are expected in distinct regions of the spectrum.

O-H Stretch: The carboxylic acid group features a characteristic broad absorption band for the O-H stretching vibration, typically found in the 2500–3300 cm⁻¹ region, often overlapping with C-H stretching bands.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is one of the most prominent features in the spectrum, generally appearing between 1680–1710 cm⁻¹.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.

Aromatic C=C and C-H Stretches: The aromatic ring gives rise to C=C stretching vibrations in the 1450–1600 cm⁻¹ range and C-H stretching vibrations typically above 3000 cm⁻¹.

C-F and C-Cl Stretches: The carbon-fluorine (C-F) bond stretch is anticipated as a strong band in the 1100–1300 cm⁻¹ region. Carbon-chlorine (C-Cl) stretching vibrations typically appear in the lower frequency range of 600–800 cm⁻¹.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500–3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000–3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680–1710 | Strong |

| Aromatic C=C Stretch | 1450–1600 | Medium to Weak |

| O-H Bend | 1300–1440 | Medium |

| C-F Stretch | 1100–1300 | Strong |

FT-Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be valuable for observing the vibrations of the aromatic ring and the carbon-halogen bonds. The C=O stretch is typically weaker in Raman spectra compared to FTIR, whereas the aromatic ring vibrations often show strong signals.

A comprehensive understanding of the vibrational spectra requires not just the identification of functional groups but the assignment of each observed band to a specific normal mode of vibration. This is achieved through Normal Coordinate Analysis (NCA). NCA is a theoretical calculation that models the vibrational frequencies of a molecule based on its geometry, atomic masses, and force constants.

By employing computational methods like Density Functional Theory (DFT), a theoretical vibrational spectrum can be generated. This calculated spectrum is then compared to the experimental FTIR and FT-Raman data. The close agreement between theoretical and experimental frequencies allows for a definitive assignment of the vibrational modes, including complex mixed vibrations and fingerprint region bands. Such analyses have been performed on similar molecules like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, providing a robust framework for interpreting the spectrum of the title compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei, such as ¹H and ¹⁹F.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, there are two protons attached to the aromatic ring. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid substituents.

The two aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0–8.5 ppm). The signal for the proton at position 5 would likely be a doublet, split by the adjacent proton at position 6. The proton at position 6 would appear as a doublet of doublets, being split by the proton at position 5 and the fluorine atom at position 2. The magnitude of the coupling constants (J-values) would provide confirmation of the substitution pattern.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | Downfield | d (doublet) | ³J(H-H) |

| H-6 | Downfield | dd (doublet of doublets) | ³J(H-H), ⁴J(H-F) |

¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for analyzing fluorinated compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and straightforward spectral interpretation. huji.ac.il

For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to its electronic environment, influenced by the adjacent chlorine and carboxylic acid groups. alfa-chemistry.com Furthermore, this signal would exhibit coupling to the nearby aromatic proton (H-6), providing additional structural confirmation. The technique is so sensitive that it can be used to detect fluorinated compounds in complex mixtures and to study interactions between fluorinated drugs and biological targets. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum reveals seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronegativity and spatial arrangement of the substituents on the benzene (B151609) ring (a fluorine atom, two chlorine atoms, and a carboxylic acid group).

The chemical shifts for the aromatic carbons in substituted benzenes can be predicted by considering the additive effects of each substituent on the base chemical shift of benzene (128.5 ppm). The substituent effects for fluorine, chlorine, and carboxylic acid groups are well-established. The fluorine atom, being highly electronegative, causes a significant downfield shift (deshielding) on the carbon it is directly attached to (C-2) and also influences the chemical shifts of the ortho, meta, and para carbons through resonance and inductive effects. Similarly, the chlorine atoms at positions C-3 and C-4, and the carboxylic acid group at C-1, each contribute to the final chemical shifts of the aromatic carbons. The carbon of the carboxylic acid group (C=O) typically appears in the downfield region of the spectrum, generally between 165 and 185 ppm.

Based on established substituent effect data, the predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 129.5 |

| C-2 | 158.0 (d, ¹JCF ≈ 250 Hz) |

| C-3 | 125.0 |

| C-4 | 134.0 |

| C-5 | 118.0 |

| C-6 | 128.0 |

| C=O | 168.0 |

Note: The chemical shift for C-2 is expected to appear as a doublet due to coupling with the fluorine atom (¹JCF).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the molecular formula is C₇H₃Cl₂FO₂.

The calculated exact mass of the monoisotopic molecular ion of this compound is 207.9494 g/mol . A key feature in the mass spectrum of a compound containing chlorine atoms is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.orgsavemyexams.com For a molecule containing two chlorine atoms, this results in a distinctive pattern of three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with an expected intensity ratio of 9:6:1. savemyexams.comyoutube.com

The fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule. For benzoic acids, a common fragmentation pathway is the loss of the hydroxyl radical (•OH, 17 Da) and the carboxyl group (•COOH, 45 Da). chromatographytoday.com For this compound, the expected fragmentation would involve the initial formation of the molecular ion, followed by characteristic losses.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Description |

| [C₇H₃³⁵Cl₂FO₂]⁺ | 207.9494 | Molecular Ion ([M]⁺) |

| [C₇H₃³⁵Cl³⁷ClFO₂]⁺ | 209.9465 | Molecular Ion ([M+2]⁺) |

| [C₇H₃³⁷Cl₂FO₂]⁺ | 211.9435 | Molecular Ion ([M+4]⁺) |

| [C₇H₂³⁵Cl₂FO]⁺ | 190.9488 | Fragment from loss of •OH |

| [C₆H₃³⁵Cl₂F]⁺ | 163.9620 | Fragment from loss of •COOH |

Advanced Chromatographic Methods for Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of pharmaceutical intermediates and active ingredients. A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the quality control of this compound.

A suitable method for the analysis of this compound and its potential regioisomers would typically employ a C18 stationary phase. nih.govoup.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govoup.com To ensure that the carboxylic acid is in its protonated form and to achieve good peak shape, the aqueous phase is usually acidified with an acid like phosphoric acid or formic acid. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a reasonable timeframe. nih.govoup.com Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. nih.govoup.com

A validated HPLC method for dichlorobenzoic acid isomers has been reported, which can be adapted for this compound. nih.govoup.com

Example Validated HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH 2.5) in Water/Methanol (50:50 v/v) nih.govoup.com |

| Mobile Phase B | Methanol/Water (80:20 v/v) nih.govoup.com |

| Gradient | A time-based gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.2 mL/min nih.govoup.com |

| Detection | UV at 210 nm nih.govoup.com |

| Column Temperature | 20 °C oup.com |

| Injection Volume | 10 µL oup.com |

Validation of the method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govoup.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. uhplcs.comsepscience.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of operating at much higher pressures. uhplcs.comalispharm.com

For trace analysis of this compound, such as in the detection of impurities or for pharmacokinetic studies, UPLC is the superior technique. The key advantages include:

Increased Sensitivity: The narrower peaks produced by UPLC lead to greater peak heights and a better signal-to-noise ratio, which is crucial for detecting and quantifying components at very low concentrations. sepscience.comalispharm.com

Enhanced Resolution: The higher efficiency of UPLC columns allows for the separation of closely eluting impurities that might co-elute with the main peak in an HPLC separation. sepscience.com

Faster Analysis Times: The use of higher flow rates without a loss of resolution significantly reduces the run time per sample, thereby increasing sample throughput. uhplcs.comalispharm.com

Reduced Solvent Consumption: The shorter analysis times and lower flow rates used in some UPLC applications lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective method. alispharm.com

Given these advantages, UPLC coupled with mass spectrometry (UPLC-MS) is the state-of-the-art technique for the sensitive and selective trace analysis of compounds like this compound in complex matrices.

Computational Chemistry and Quantum Mechanical Investigations of 3,4 Dichloro 2 Fluorobenzoic Acid

Density Functional Theory (DFT) Based Structural Optimization

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules.

Following geometric optimization, the calculation of harmonic vibrational frequencies serves two main purposes: to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared and Raman spectra. A Potential Energy Distribution (PED) analysis would further dissect these vibrational modes, assigning them to specific atomic motions such as C-H stretching, C=O stretching of the carboxyl group, or vibrations of the benzene (B151609) ring. This provides a theoretical fingerprint of the molecule's vibrational behavior.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. An analysis of their energy levels and spatial distribution would provide insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of 3,4-Dichloro-2-fluorobenzoic acid. This analysis would also elucidate potential intramolecular charge transfer mechanisms.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule. It highlights electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, an MESP map would indicate the reactive sites on the aromatic ring and the carboxylic acid functional group, offering predictions about its intermolecular interactions.

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimation of the partial atomic charges, offering a quantitative view of the electron distribution. For this compound, the analysis would reveal how the high electronegativity of the fluorine and chlorine atoms influences the charge distribution across the benzene ring and the carboxylic acid moiety.

Nonlinear Optical (NLO) Property Assessment using Quantum Chemical Methods

The NLO response of an organic molecule is intrinsically linked to its electronic structure, particularly the distribution of electron density and the presence of electron-donating and electron-withdrawing groups. In the case of this compound, the benzene ring acts as a π-conjugated system. The carboxylic acid group (-COOH) generally functions as an electron-withdrawing group. The halogen substituents (chlorine and fluorine) also exhibit electron-withdrawing inductive effects. The interplay of these substituents on the aromatic ring dictates the intramolecular charge transfer characteristics, which are crucial for NLO activity.

Quantum chemical calculations typically involve optimizing the molecular geometry of the compound and then computing the electronic properties. The first-order hyperpolarizability (β) is a tensor quantity that provides a measure of the second-order NLO response. A high β value is indicative of a material's potential for applications in technologies like second-harmonic generation. The magnitude of β is sensitive to the electronic asymmetry of the molecule. The strategic placement of electron-donating and electron-accepting moieties can significantly enhance this value.

While specific computational studies on this compound are sparse, research on analogous substituted benzoic acids and other organic molecules provides a framework for understanding its potential NLO properties. For instance, studies on various donor-acceptor substituted molecules have shown that increasing the strength of the donor and acceptor groups, as well as extending the π-conjugation length, can lead to a significant enhancement of the NLO response. mdpi.com The presence of multiple halogen atoms, as in this compound, introduces a complex electronic landscape that requires detailed computational analysis to predict the resulting NLO properties accurately.

Below is a representative table illustrating the types of NLO parameters calculated for similar organic molecules, providing a comparative context. It is important to note that these values are for different compounds and serve to exemplify the data obtained from quantum chemical NLO assessments.

| Compound | Dipole Moment (μ) [D] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

| Urea (Reference) | 1.37 | 3.83 x 10⁻²⁴ | 0.19 x 10⁻³⁰ |

| p-Nitroaniline | 6.20 | 12.3 x 10⁻²⁴ | 34.5 x 10⁻³⁰ |

| 2-Amino-5-nitropyridine | 4.29 | 11.5 x 10⁻²⁴ | 14.2 x 10⁻³⁰ |

This table presents illustrative data for well-characterized NLO compounds to provide a reference for the scale of these properties. The values for this compound would require specific computational investigation.

Conformational Analysis and Energy Landscapes of Fluorinated Benzoic Acids

The conformational landscape of a molecule, which describes the relative energies of its different spatial arrangements, is fundamental to understanding its physical and chemical properties. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the plane of the benzene ring. This rotation around the C-C single bond connecting the carboxyl group to the ring gives rise to different conformers with varying energies.

Quantum mechanical methods, particularly DFT, are powerful tools for exploring these potential energy surfaces. By systematically rotating the dihedral angle of the -COOH group and calculating the energy at each step, a potential energy profile can be constructed. This profile reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For benzoic acid itself, the planar conformation is the most stable. However, the introduction of substituents, especially in the ortho position, can significantly alter the conformational preferences. In this compound, the fluorine atom at the ortho position (position 2) is expected to have a notable influence. Steric hindrance between the fluorine atom and the hydroxyl group of the carboxylic acid can lead to a non-planar arrangement being more stable.

The conformational analysis of this compound would involve identifying all possible low-energy conformers and calculating their relative energies. The two primary conformers would likely be a "cis" and "trans" arrangement of the carboxylic acid group relative to the ortho-fluorine atom. The relative stability of these conformers would depend on a delicate balance of steric repulsion and potential intramolecular hydrogen bonding.

A conceptual table of relative energies for hypothetical conformers of this compound is presented below to illustrate the type of data generated from a conformational analysis. The actual values would need to be determined through specific quantum chemical calculations.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| Planar (Hypothetical) | 0° | +1.5 |

| Non-planar (Ortho-F repulsion) | ~30° | 0.0 (Most Stable) |

| Perpendicular (Transition State) | 90° | +5.0 |

This table is illustrative and represents a conceptual energy landscape. The actual dihedral angles and relative energies would be subject to detailed computational investigation.

The study of the conformational energy landscape is crucial as the molecular conformation can impact various properties, including crystal packing, biological activity, and spectroscopic signatures.

Crystallographic Studies and Solid State Phenomena of 3,4 Dichloro 2 Fluorobenzoic Acid

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. rigaku.com This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated. rigaku.comyoutube.com

For 3,4-dichloro-2-fluorobenzoic acid, SC-XRD analysis would reveal the exact conformation of the molecule and its arrangement relative to its neighbors in the crystal. This data is crucial for understanding the intermolecular interactions that stabilize the crystal structure.

Interactive Table: Representative Crystallographic Data Collection Parameters

Below is a table showing typical parameters for a single-crystal X-ray diffraction experiment. Actual values would be specific to a crystal of this compound.

| Parameter | Value |

| Crystal system | To be determined |

| Space group | To be determined |

| a, (Å) | To be determined |

| b, (Å) | To be determined |

| c, (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Temperature (K) | Typically 100 or 293 |

| Radiation type | Mo Kα or Cu Kα |

| Wavelength (Å) | 0.71073 (Mo) or 1.54184 (Cu) |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R(int) | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| wR(F²) (all data) | To be determined |

Supramolecular Interactions and Crystal Packing Motifs

Analysis of Intermolecular Hydrogen Bonding Networks (e.g., O—H···O interactions)

A hallmark of the crystal structures of carboxylic acids is the formation of strong hydrogen bonds. Typically, benzoic acids form centrosymmetric dimers through O—H···O hydrogen bonds between their carboxylic acid groups. rsc.orgpsu.edu This robust and predictable interaction, known as a supramolecular synthon, often dictates the primary organization of molecules in the crystal. researchgate.net In the case of this compound, it is highly probable that the molecules would assemble into such dimers, forming a foundational motif for the extended crystal lattice.

Halogen Bonding Interactions (e.g., C—H···F, F···O contacts)

In addition to conventional hydrogen bonds, halogenated compounds like this compound can participate in halogen bonding. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov The fluorine and chlorine substituents on the benzene (B151609) ring can engage in various weak interactions, such as C—H···F and F···O contacts. google.com Experimental charge density studies on related molecules like 2-chloro-4-fluorobenzoic acid have shown that intermolecular Cl···F interactions can be attractive in nature. researchgate.net These directional interactions play a significant role in the secondary organization of the crystal structure, influencing how the primary hydrogen-bonded dimers pack together. nih.gov

Crystal Engineering Principles Applied to Halogenated Benzoic Acids

Crystal engineering is the rational design of crystalline solids with specific functionalities. nih.gov For halogenated benzoic acids, the principles of crystal engineering involve leveraging the interplay of strong and weak intermolecular interactions to control the crystal packing. The predictability of the carboxylic acid dimer synthon provides a strong foundation for designing crystal structures. rsc.orgpsu.edu The weaker, more varied halogen bonds and other contacts then offer a means to fine-tune the packing arrangement. nih.gov By systematically varying the halogen substituents on the benzoic acid ring, it is possible to modulate the crystal structure and, consequently, the physical properties of the material, such as melting point and solubility. internationalscholarsjournals.com

Co-crystallization Strategies and Their Structural Implications

Co-crystallization is a powerful technique in crystal engineering where two or more different molecular components are combined in a single crystal lattice. rsc.org This strategy can be employed to modify the physical properties of a compound or to create novel materials with unique structural features.

For this compound, co-crystallization with a suitable co-former, such as a pyridine (B92270) derivative or another active pharmaceutical ingredient like pyrazinamide (B1679903), could lead to the formation of new crystalline phases with different supramolecular architectures. rsc.orgnih.gov The formation of co-crystals is often guided by the principle of supramolecular synthon complementarity, where robust hydrogen bonding motifs are formed between the acid and the co-former. rsc.org For instance, a co-crystal with pyrazinamide would likely involve hydrogen bonds between the carboxylic acid of the benzoic acid derivative and the amide and pyrazine (B50134) nitrogen atoms of pyrazinamide. nih.gov The structural implications of co-crystallization are significant, as the resulting crystal structure will be a product of the combined intermolecular interactions of both components, potentially leading to altered physical properties like solubility and stability. ijper.org

Environmental Fate and Biogeochemical Transformations of 3,4 Dichloro 2 Fluorobenzoic Acid

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis and photolysis. These pathways are critical in determining the persistence and transformation of substances in the environment.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts.

A review of available scientific literature yielded no specific studies on the hydrolysis kinetics or mechanisms for 3,4-Dichloro-2-fluorobenzoic acid. Therefore, data on its rate of degradation via hydrolysis and the resulting transformation products are not available at this time.

Photolytic Degradation Studies under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light, particularly ultraviolet radiation from the sun. This process can be a significant environmental degradation pathway for many aromatic compounds.

Despite the relevance of this pathway for halogenated aromatic compounds, specific research detailing the photolytic degradation of this compound under environmental conditions could not be identified in a comprehensive literature search. Consequently, information regarding its photolysis rate, quantum yield, and the identity of its photoproducts remains uncharacterized.

Microbial Transformation and Biodegradation Studies

The transformation and degradation of chemical compounds by microorganisms is a primary mechanism for their removal from the environment. This section focuses on the microbial processes relevant to halogenated aromatic compounds.

Identification of Microbial Degraders of Halogenated Aromatics

The ability to degrade halogenated aromatic compounds is found in a diverse range of microorganisms. While numerous studies have identified bacteria capable of degrading various chlorobenzoic and fluorobenzoic acids, such as Brevibacterium spp. for 3,4-dichlorobenzoic acid and Pseudomonas and Alcaligenes species for fluorobenzoates, no published studies have specifically identified or isolated microorganisms capable of utilizing this compound as a growth substrate. jbarbiomed.comnih.govresearchgate.net

Metabolite Profiling during Biodegradation Processes

Metabolite profiling is essential for understanding the step-by-step breakdown of a compound and for identifying potentially persistent or toxic transformation products.

As no microbial degradation studies for this compound have been published, there is no information available regarding the metabolites formed during its biodegradation. The pathway and intermediate compounds resulting from the microbial transformation of this compound have not been identified.

Defluorination Mechanisms in Microbial Degradation

Microbial degradation of halogenated benzoic acids can occur under both aerobic and anaerobic conditions. In aerobic pathways, the initial attack on the aromatic ring is typically catalyzed by dioxygenase enzymes. For instance, the degradation of 4-fluorobenzoate (B1226621) by several bacterial strains, including those from the genera Alcaligenes, Pseudomonas, and Aureobacterium, has been shown to proceed via the formation of 4-fluorocatechol. nih.gov In these pathways, the fluorine substituent is removed after the cleavage of the aromatic ring. A study on Aureobacterium sp. strain RHO25 identified a novel pathway for 4-fluorobenzoate degradation that involves the transient excretion of 4-hydroxybenzoate, with stoichiometric release of fluoride, suggesting a hydrolytic dehalogenation step. nih.gov This indicates that the initial removal of the fluorine atom can occur, leading to the formation of a dihydroxybenzoate intermediate.

For a compound like this compound, which contains both chlorine and fluorine substituents, the degradation pathway is likely to be more complex. Research on the anaerobic degradation of polychlorofluorocarboxylic acids has revealed that microbial hydrolytic dechlorination can trigger subsequent spontaneous defluorination. nih.gov This suggests a mechanism where the chlorine atoms are first removed by microbial action, leading to an unstable intermediate that then chemically defluorinates. An anaerobic microbial community dominated by genomes similar to Desulfovibrio aminophilus and Sporomusa sphaeroides has been shown to be active in the defluorination of a chlorotrifluoroethylene (B8367) tetramer acid, highlighting the potential for anaerobic defluorination. nih.gov

The degradation of dichlorobenzoic acids has also been studied. For example, 2,4-dichlorobenzoic acid is degraded via the formation of 4-chlorocatechol. researchgate.net The degradation of 3,4-dichlorobenzoic acid by Edwardsiella tarda has been optimized under specific conditions of temperature and pH, indicating that microbial systems can be adapted for the breakdown of dichlorinated aromatics. jbarbiomed.com

Given these findings, the microbial defluorination of this compound could potentially proceed through one or more of the following mechanisms:

Aerobic Dioxygenase Attack: Initial dioxygenation could lead to the formation of a dihydroxylated intermediate, with subsequent cleavage of the aromatic ring and eventual removal of the halogen substituents.

Hydrolytic Dehalogenation: A hydrolytic attack could replace the fluorine or one of the chlorine atoms with a hydroxyl group, a mechanism observed in the degradation of 4-fluorobenzoate. nih.gov

Anaerobic Dechlorination-Triggered Defluorination: Under anaerobic conditions, the removal of chlorine atoms could destabilize the molecule, leading to the spontaneous or enzymatically catalyzed removal of the fluorine atom. nih.gov

The table below summarizes the key enzymes and intermediates involved in the degradation of related fluorinated and chlorinated benzoic acids, which can serve as models for the potential degradation of this compound.

| Original Compound | Key Enzyme/Process | Key Intermediate(s) | Microorganism Example | Reference |

| 4-Fluorobenzoic Acid | Dioxygenase | 4-Fluorocatechol | Alcaligenes sp., Pseudomonas sp. | nih.gov |

| 4-Fluorobenzoic Acid | Hydrolytic Dehalogenation | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | Aureobacterium sp. strain RHO25 | nih.gov |

| Polychlorofluorocarboxylic Acids | Hydrolytic Dechlorination | Unstable intermediates | Anaerobic microbial community | nih.gov |

| 2,4-Dichlorobenzoic Acid | Dioxygenase | 4-Chlorocatechol | Not specified | researchgate.net |

| 3,4-Dichlorobenzoic Acid | Biodegradation | Not specified | Edwardsiella tarda | jbarbiomed.com |

Persistence and Environmental Mobility Considerations within Soil and Aquatic Systems

The persistence and mobility of this compound in soil and aquatic environments are governed by a combination of its chemical properties and the characteristics of the surrounding environmental matrix. As an acidic herbicide, its behavior is expected to be similar to other halogenated acidic pesticides, such as 2,4-dichlorophenoxyacetic acid (2,4-D).

Soil Systems:

The mobility of acidic herbicides in soil is significantly influenced by soil pH and organic matter content. nih.gov At a pH below the acid dissociation constant (pKa) of the herbicide, the molecule will be predominantly in its neutral, less soluble form, leading to increased sorption to soil particles and reduced mobility. Conversely, at a pH above the pKa, the herbicide will exist as a more soluble anion, resulting in weaker sorption and greater potential for leaching into groundwater. The sorption of the herbicide MCPA, for example, was found to be positively correlated with soil organic carbon content and negatively with soil pH. epa.gov

The organic matter in soil provides a major sorptive phase for organic compounds. Studies on 2,4-D have shown that its sorption is influenced by the soil organic matter content. researchgate.net Therefore, soils with higher organic matter content are expected to retain this compound more strongly, reducing its mobility. The removal of organic matter from soils has been shown to decrease the sorption of MCPA by 37-100%. epa.gov

The following table illustrates the key factors influencing the mobility of acidic herbicides in soil, which are applicable to this compound.

| Soil Parameter | Influence on Mobility | Mechanism | Reference |

| pH | Decreased mobility at pH < pKa | Increased proportion of the less soluble, neutral form of the acid leads to stronger sorption. | nih.gov |

| Organic Matter | Decreased mobility | Sorption to organic carbon reduces the concentration of the compound in the soil solution. | epa.govresearchgate.net |

| Clay Content | Variable | Clay minerals can contribute to sorption, but the effect is often secondary to organic matter. | Not specified |

Aquatic Systems:

In aquatic environments, the persistence of this compound will be influenced by processes such as hydrolysis and photolysis. Hydrolysis, the reaction with water, can be a significant degradation pathway for some pesticides, and its rate is often pH-dependent. For many organic compounds, hydrolysis is accelerated at higher pH values. sigmaaldrich.com

Photolysis, or degradation by sunlight, can also contribute to the breakdown of organic compounds in surface waters. The rate and products of photolysis will depend on the specific chemical structure of the compound and the presence of other substances in the water that can act as photosensitizers.

The table below summarizes the abiotic degradation processes that could affect the persistence of this compound in aquatic systems.

| Process | Description | Influencing Factors | Reference |

| Hydrolysis | Reaction with water leading to the breakdown of the molecule. | pH, temperature. sigmaaldrich.com | sigmaaldrich.com |

| Photolysis | Degradation by sunlight. | Wavelength and intensity of light, presence of photosensitizers. | Not specified |

Applications and Advanced Materials Based on 3,4 Dichloro 2 Fluorobenzoic Acid As a Key Intermediate

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

3,4-Dichloro-2-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, featuring two chlorine atoms, a fluorine atom, and a carboxylic acid group, provides multiple reactive sites for constructing complex molecular architectures.

Precursor in Fluoroquinolone Antibiotic Synthesis Pathways

Halogenated benzoic acids are fundamental precursors in the production of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. While specific synthesis routes starting directly from this compound are not extensively detailed in publicly available literature, the established synthetic pathways for many major fluoroquinolones rely on structurally similar chlorinated and fluorinated benzoic acid derivatives. These derivatives are crucial for building the core quinolone ring system. For instance, compounds like 2,4-dichloro-5-fluorobenzoic acid are key intermediates in the synthesis of widely used antibiotics such as ciprofloxacin (B1669076) and norfloxacin. precedenceresearch.comprecedenceresearch.comresearchgate.net Similarly, 2,4-difluoro-3,5-dichlorobenzoic acid and 5-chloro-2,3,4-trifluorobenzoic acid are recognized as essential starting materials for preparing various quinolone-3-carboxylic acids. researchgate.netnih.gov

The synthesis generally involves the reaction of the acid chloride of the substituted benzoic acid with a malonic acid ester derivative, followed by cyclization to form the bicyclic quinolone core. The fluorine atom, typically desired at the C-6 position of the final antibiotic, and the chlorine atoms play crucial roles in modulating the electronic properties of the intermediates and can act as leaving groups or directing groups in subsequent reactions. derpharmachemica.com Therefore, this compound represents a valuable precursor for creating the specific substitution patterns required for novel fluoroquinolone candidates.

Building Block for Other Active Pharmaceutical Ingredients (APIs) and Derivatives

The utility of halogenated benzoic acids extends beyond antibiotics. The unique electronic and steric properties imparted by the halogen substituents make these molecules versatile scaffolds in drug discovery. They serve as foundational components for a range of Active Pharmaceutical Ingredients (APIs). For example, the related compound 3-chloro-2-fluorobenzoic acid is a known building block for synthesizing Aurora A inhibitors, a class of molecules investigated for anticancer therapies. researchgate.net

Market analysis of structurally similar compounds like 2,4-dichloro-5-fluorobenzoic acid highlights its importance as an intermediate for anti-inflammatory and anticancer drugs. precedenceresearch.comprecedenceresearch.com The halogenated aromatic ring is a stable motif that can be further functionalized, and the carboxylic acid group provides a convenient handle for forming amide bonds or other linkages to build more complex drug molecules. researchgate.net The specific arrangement of chloro and fluoro substituents on this compound offers a unique substitution pattern for medicinal chemists to explore in the design of new therapeutic agents.

Utility in Agrochemical and Specialty Chemical Synthesis

The application of halogenated aromatic compounds is well-established in the agrochemical industry, where they are used to synthesize effective herbicides, pesticides, and fungicides. The presence of halogens can significantly enhance the biological activity and stability of these crop protection agents. researchgate.net

Benzoic acid and its derivatives have demonstrated antifungal properties. researchgate.net More complex halogenated benzoic acids are precursors to potent herbicides. A prominent example is Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used herbicide for controlling broadleaf weeds. researchgate.net Furthermore, market reports indicate that intermediates like 2,4-dichloro-5-fluorobenzoic acid are utilized in crop protection formulations, underscoring the demand for such compounds in modern agriculture. precedenceresearch.comprecedenceresearch.com Given these precedents, this compound is a valuable intermediate for the development of new agrochemicals, where its specific halogenation pattern can be leveraged to fine-tune efficacy and selectivity. Its use as a specialty chemical intermediate is also noted in patent literature for related compounds. google.com

Exploration in Material Science Applications

The rigid, halogenated aromatic structure of this compound makes it an interesting candidate for the development of advanced materials with tailored properties.

Development of Novel Polymers with Halogenated Aromatic Moieties

Halogenated aromatic compounds are incorporated into polymers to enhance properties such as thermal stability, flame retardancy, and chemical resistance. While specific polymers derived solely from this compound are not extensively documented, its structure is suitable for use as a monomer in polycondensation reactions.

The carboxylic acid functional group can react with diols or diamines to form polyesters or polyamides, respectively. nih.gov The incorporation of the dichlorofluorophenyl moiety into the polymer backbone would result in a polyaromatic structure with regularly spaced halogen atoms. Such polymers are of interest for applications requiring high-performance materials. The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex aromatic structures often involves halogenated precursors, indicating the potential for this compound to be used in creating novel, large-scale aromatic polymer systems. researchgate.netrsc.orgnih.govmun.ca

Table 1: Potential Polymerization Reactions Involving this compound

| Co-monomer Type | Resulting Polymer | Potential Properties |

| Diol (e.g., Ethylene Glycol) | Polyester | Enhanced thermal stability, flame retardancy |

| Diamine (e.g., Hexamethylenediamine) | Polyamide | High strength, chemical resistance |

| Dihalogenated Aromatic | Poly(aryl ether) | High-temperature performance |

Potential in Liquid Crystal Research and Design

Benzoic acid derivatives are a cornerstone in the design of thermotropic liquid crystals, particularly those formed through supramolecular hydrogen-bonding interactions. postech.ac.krresearchgate.netnih.gov Molecules of benzoic acid can form stable dimeric structures via hydrogen bonds between their carboxylic acid groups, and this self-assembly can lead to the formation of mesophases (liquid crystalline states). whiterose.ac.uk

The introduction of halogen substituents onto the aromatic ring is a key strategy for modifying the physical properties of liquid crystals, such as their melting points, clearing points, and dielectric anisotropy. researchgate.netpostech.ac.kr Fluorine substitution, in particular, is widely used to tune these properties for applications in display technologies. nih.govbeilstein-journals.orgbeilstein-journals.org Research on various fluorinated and chlorinated benzoic acids has shown that the position and nature of the halogen atoms significantly influence the stability and type of mesophase (e.g., nematic or smectic) that is formed. derpharmachemica.comresearchgate.netpostech.ac.kr The 3,4-dichloro-2-fluorophenyl moiety offers a distinct combination of steric and electronic effects, making this compound a promising candidate for designing new liquid crystalline materials with potentially novel phase behaviors. postech.ac.krnih.gov

Integration into Organic Electronic Systems

While direct, large-scale integration of this compound into commercial organic electronic systems is not extensively documented in mainstream literature, its molecular structure makes it a compelling building block for the synthesis of advanced materials in this field. The potential applications arise from the tailored modification of the carboxylic acid group and the electronic influence of its halogen substituents.

The primary role of this compound in this context is as a precursor for larger, more complex organic molecules used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The carboxylic acid functional group is a versatile handle for a variety of chemical reactions, including amidation, esterification, and cross-coupling reactions. These reactions allow for the incorporation of the dichlorofluorophenyl moiety into larger conjugated systems that form the basis of organic semiconductors.

The presence and positioning of the halogen atoms are critical for fine-tuning the properties of the resulting materials:

Electron-Withdrawing Effects: The chlorine and fluorine atoms are strongly electronegative, which lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the parent molecule. This modification is a key strategy in designing n-type (electron-transporting) or p-type (hole-transporting) semiconductor materials with specific energy level alignments for efficient charge injection and transport in electronic devices.

Intermolecular Interactions: Halogen atoms can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These forces can influence the solid-state packing and molecular orientation of the organic semiconductor molecules in thin films, which is crucial for achieving high charge carrier mobility.

Solubility and Stability: Halogenation can also enhance the solubility of the final material in organic solvents, facilitating device fabrication through solution-based processing techniques. Furthermore, the high strength of the carbon-fluorine bond can impart greater thermal and oxidative stability to the material, leading to longer device lifetimes.

Structurally similar compounds, such as other dihalogenated benzoic acids, serve as precursors for ligands and materials used in liquid crystals, OLEDs, and OFETs. ossila.com For instance, the modification of benzoic acid derivatives is a common strategy to create materials with tailored electronic and physical properties for various electronic applications.

Table 1: Potential Influence of this compound Moiety on Organic Semiconductor Properties

| Feature of Moiety | Influence on Material Property | Relevance to Organic Electronics |

|---|---|---|

| Carboxylic Acid Group | Provides a reactive site for synthesis and derivatization. | Enables the construction of complex conjugated molecules required for semiconductor layers. |

| Fluorine and Chlorine Atoms | Induce strong electron-withdrawing effects, lowering HOMO/LUMO energy levels. | Allows for precise tuning of electronic properties for n-type or p-type materials and improves air stability. |

| Halogen-Induced Dipoles | Can promote ordered molecular packing through intermolecular interactions. | Potentially enhances charge carrier mobility in OFETs by creating favorable pathways for charge transport. |

| Increased Molecular Weight/Polarity | Can modify solubility in organic solvents. | Facilitates material purification and processing for device fabrication. |

Ligand Design and Metal-Organic Framework (MOF) Synthesis

This compound is a highly promising candidate for the design of organic ligands, or "linkers," for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. The properties of an MOF—such as its pore size, surface area, and chemical functionality—are directly determined by the geometry and chemical nature of its constituent parts.

The carboxylic acid group of this compound can readily coordinate with metal ions, forming the primary structural linkages that build the framework. ossila.combldpharm.com The rigid phenyl ring provides a well-defined shape and size to the linker, which helps in the formation of a stable and porous structure.

The most significant contribution of this molecule to MOF design lies in the functionalization provided by its halogen atoms. alfa-chemistry.com The chlorine and fluorine substituents decorate the pore walls of the resulting MOF, imparting specific chemical and physical properties. alfa-chemistry.com

Key Research Findings on Halogenated MOF Linkers:

Tuning Electronic Properties and Band Gaps: The incorporation of halogen atoms into MOF linkers introduces electronegativity and polarizability into the framework. alfa-chemistry.com Quantum chemistry calculations on halogenated MOF-5 variants have shown that the band gap can be tuned significantly, from 4.1 eV for fluorine to 1.5 eV for iodine, which can enhance optical response. rsc.org This suggests that the chloro- and fluoro- groups of the title compound could be used to engineer the electronic and optical properties of MOFs for applications in sensing or photocatalysis.

Enhanced Gas Adsorption: While fluorinated linkers are most common, chlorine and bromine atoms have been used as substitutes on the aromatic backbone of MOF linkers to improve gas adsorption performance. alfa-chemistry.com The polar C-X (X=Cl, F) bonds can create specific interaction sites for guest molecules like carbon dioxide.

Hydrophobicity and Stability: Fluorinated organic linkers are known to increase the water stability and hydrophobicity of MOFs by tuning the pores with fluorine atoms. alfa-chemistry.com This is a critical advantage for applications in humid environments or for the separation of aqueous mixtures.

Catalytic Activity: The electronic structure of the metal active sites in an MOF can be modulated by the halogen groups on the organic linkers. acs.org A study on iron-based MOFs demonstrated that halogen-modified linkers could effectively regulate the adsorption of key intermediates, leading to enhanced electrocatalytic activity for the oxygen evolution reaction (OER). acs.org

The strategic placement of two chlorine atoms and one fluorine atom in this compound offers a unique combination of these effects, making it a valuable tool for creating multifunctional MOFs with precisely tailored properties.

Table 2: Predicted Effects of Using this compound as a Linker in MOF Synthesis

| MOF Property | Effect of Halogenation (Cl, F) | Potential Application | Supporting Insight |

|---|---|---|---|

| Pore Environment | Increased hydrophobicity and creation of specific polar interaction sites. | Water-stable materials, selective gas/vapor separation. | Fluorinated linkers are known to increase hydrophobicity and water stability. alfa-chemistry.com |

| Electronic Structure | Modulation of the framework's band gap and electronic properties. | Photocatalysis, chemical sensors, conductive MOFs. | Halogenation can tune the band gap and enhance optical response. rsc.org |

| Catalytic Activity | Tuning of the electronic properties of the metal node active sites. | Heterogeneous catalysis, electrocatalysis. | Halogen groups on linkers can modulate the electronic structure of metal active sites. acs.org |

| Structural Geometry | Potential for altered linker orientation due to steric hindrance, affecting pore shape. | Fine-tuning of molecular sieving properties. | Overcrowding between halogen atoms can lead to aryl group rotation, altering the framework configuration. rsc.org |

Q & A

Q. What are the optimal synthetic routes for 3,4-Dichloro-2-fluorobenzoic acid, and how can reaction yields be maximized?

The synthesis of this compound typically involves halogenation and fluorination steps. A common approach is the chlorination of a fluorobenzoic acid precursor using reagents like chlorine gas or sodium hypochlorite in ethanol/water under reflux conditions . Optimization strategies include:

- Catalyst selection : Aluminum chloride (AlCl₃) can enhance regioselectivity during chlorination.

- Reagent stoichiometry : Excess chlorine ensures complete substitution at the 3 and 4 positions.

- Temperature control : Reflux conditions (~80°C) improve reaction efficiency while minimizing side products.

Post-synthesis, purification via recrystallization or HPLC is critical to achieve >95% purity. Yield improvements (up to 70–80%) are reported using stepwise halogenation and careful pH adjustment during acidification .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., chemical shifts for aromatic protons at δ 7.2–8.1 ppm) and confirms carboxylic acid functionality (δ ~12 ppm for -COOH).

- ¹⁹F NMR : Detects fluorine environments (δ -110 to -120 ppm for aromatic fluorine).

- IR spectroscopy : Confirms carboxylic acid (-OH stretch at 2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) and C-F bonds (1200–1100 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight (MW: 209.00 g/mol) and isotopic patterns from chlorine .

For advanced purity analysis, HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does the substitution pattern of chlorine and fluorine atoms influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing effects of chlorine (at 3 and 4 positions) and fluorine (at position 2) deactivate the benzene ring, directing NAS to the para position relative to the -COOH group. Computational studies (DFT calculations) show:

- Activation energy : Higher for meta-substituted products due to steric hindrance from adjacent halogens.

- Kinetic vs. thermodynamic control : Chlorine’s strong inductive effect favors thermodynamic products, while fluorine’s resonance effects stabilize transition states .

Experimental validation via competitive reactions with ammonia or methoxide ions can elucidate regioselectivity trends .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

- Molecular docking : Models interactions with enzyme targets (e.g., cyclooxygenase-2) by simulating binding affinities. Fluorine’s electronegativity enhances hydrogen bonding with active sites.

- QSAR models : Correlate substituent positions (Cl/F) with anti-inflammatory or antimicrobial activity. For example, Cl at position 3 increases lipophilicity (logP ~2.5), enhancing membrane permeability .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., bioavailability, CYP450 interactions) .

Q. How can advanced spectroscopic methods resolve contradictions in reported crystallographic data for halogenated benzoic acids?

Discrepancies in crystal structure reports (e.g., bond lengths, packing motifs) arise from polymorphism or solvent inclusion. Strategies include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves absolute configuration and hydrogen-bonding networks (e.g., dimeric -COOH interactions).

- Powder XRD : Identifies polymorphic forms by comparing experimental vs. simulated patterns.

- Solid-state NMR : Clarifies dynamic disorder in halogen positions .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (dust).

- First aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- pH-dependent stability : The compound is stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH >7, forming 3,4-dichloro-2-fluorophenol.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the carboxylate anion, while ethanol/water mixtures prevent aggregation.

- Degradation kinetics : Monitored via UV-Vis spectroscopy (λ = 270 nm) under accelerated stability conditions (40°C/75% RH) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Stepwise halogenation : Fluorinate first (using KF/18-crown-6), then chlorinate to avoid over-halogenation.

- Temperature modulation : Lower temperatures (-10°C) reduce di- or tri-substituted byproducts.

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halogenation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.